1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine (MBTPA) is a novel pyrazolamine derivative that has recently been investigated for its potential therapeutic applications. It has been found to possess a variety of beneficial properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities. MBTPA has also been studied for its potential to modulate the activity of various enzymes and receptors.
Scientific Research Applications
Synthesis and Characterization
A study conducted by Titi et al. (2020) focused on the synthesis, characterization, and bioactivities of pyrazole derivatives, including the examination of antitumor, antifungal, and antibacterial pharmacophore sites. The study detailed the chemical structure identification through various spectroscopic methods and X-ray crystallography, providing insights into the compound's potential biological activity against cancer and microbial infections Titi et al., 2020.
Antimicrobial Activity
Another research explored the antimicrobial activity of pyrazole analogues, demonstrating their effectiveness as antimicrobial agents. This study highlights the potential use of these compounds in developing new antimicrobial drugs, showcasing the versatility of pyrazole derivatives in addressing various bacterial infections Georgiadis, 1976.
Anticancer Activity
Asegbeloyin et al. (2014) synthesized a series of pyrazole derivatives and evaluated their biological activity, revealing potent anticancer properties against human leukemia cells. These findings suggest the compound's significant potential in developing novel anticancer therapies, especially for leukemia Asegbeloyin et al., 2014.
Advanced Materials Development
In the field of materials science, Veettil and Haridas (2009) reported on the synthesis of a pyrazole derivative aimed at potential applications in advanced materials. This research underscores the compound's versatility, not only in pharmaceuticals but also in material science applications Veettil & Haridas, 2009.
Chemical Synthesis Innovation
Research by Agekyan and Mkryan (2015) focused on chemical synthesis methods involving pyrazole derivatives. This study contributes to the broader knowledge of chemical synthesis processes, offering innovative approaches to creating complex chemical compounds Agekyan & Mkryan, 2015.
properties
IUPAC Name |
2-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15-12(13)7-9(14-15)11-6-8-4-2-3-5-10(8)16-11/h6-7H,2-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXGBFVONHZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(S2)CCCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.